molecular formula C14H20N2O4 B011433 Cyclocarbamide A CAS No. 102719-89-1

Cyclocarbamide A

Cat. No. B011433
CAS RN: 102719-89-1
M. Wt: 280.32 g/mol
InChI Key: OOVIDZVWKLFZSZ-UHFFFAOYSA-N
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Scientific Research Applications

Alvelestat has been extensively studied for its potential therapeutic applications in various fields:

Preparation Methods

The synthesis of alvelestat involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of various organic reagents and catalysts to achieve the desired chemical transformations . Industrial production methods are likely to involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Alvelestat undergoes several types of chemical reactions, including:

    Oxidation: Alvelestat can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Alvelestat can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Alvelestat exerts its effects by inhibiting neutrophil elastase, an enzyme that breaks down elastin in lung tissue. By inhibiting this enzyme, alvelestat helps to reduce inflammation and prevent further tissue damage . The molecular targets of alvelestat include neutrophil elastase and other related proteases. The pathways involved in its mechanism of action include the inhibition of protease activity and the subsequent reduction in inflammation and tissue degradation .

Comparison with Similar Compounds

Alvelestat is unique among neutrophil elastase inhibitors due to its oral bioavailability and high specificity for neutrophil elastase. Similar compounds include:

Alvelestat’s uniqueness lies in its oral administration route and its potential to provide a convenient and effective treatment option for patients with inflammatory lung diseases .

properties

CAS RN

102719-89-1

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

3-methyl-N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)butanamide

InChI

InChI=1S/C14H20N2O4/c1-8(2)7-11(17)15-13-9(3)12(18)10-5-4-6-16(10)14(19)20-13/h8,10H,4-7H2,1-3H3,(H,15,17)

InChI Key

OOVIDZVWKLFZSZ-UHFFFAOYSA-N

SMILES

CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C

Canonical SMILES

CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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